molecular formula C10H13BrO2 B8032968 3-Bromo-5-(2-methylpropoxy)phenol

3-Bromo-5-(2-methylpropoxy)phenol

Cat. No.: B8032968
M. Wt: 245.11 g/mol
InChI Key: VOULKFJJMYORMP-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methylpropoxy)phenol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol . This compound is characterized by the presence of a bromine atom, a phenol group, and a 2-methylpropoxy substituent on the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-methylpropoxy)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-bromo-5-nitrophenol with 2-methylpropyl alcohol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(2-methylpropoxy)phenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methylpropoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2-methylpropoxy)phenol is unique due to the presence of both a bromine atom and a 2-methylpropoxy group on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-bromo-5-(2-methylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOULKFJJMYORMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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